HSD17B13-IN-80-d3: A Technical Guide for Researchers
HSD17B13-IN-80-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of HSD17B13-IN-80-d3, a deuterated inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target in the study of nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases. This guide covers the chemical structure, properties, and relevant experimental methodologies for HSD17B13-IN-80-d3.
Chemical Structure and Properties
HSD17B13-IN-80-d3 is a deuterated analog of a potent HSD17B13 inhibitor. The inclusion of deuterium atoms can offer advantages in metabolic studies, such as slowing down metabolism and altering pharmacokinetic profiles.
| Property | Value |
| Molecular Formula | C₂₅H₁₅D₃Cl₂F₃N₃O₃ |
| Molecular Weight | 539.35 g/mol |
| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=C3C(N=C(N(C3=O)CC4=C(C=CC=C4)C(F)(F)F)C([2H])([2H])[2H])=C(C=C2)C |
| IC₅₀ (for Estradiol) | <0.1 μM[1] |
| Appearance | Solid |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Note: IUPAC name, LogP, pKa, solubility, and melting point data for HSD17B13-IN-80-d3 are not publicly available at the time of this publication. Researchers are advised to consult the patent WO2022103960 for more detailed information.
Mechanism of Action and Biological Context
HSD17B13 is an enzyme that plays a significant role in hepatic lipid metabolism. It is localized to the surface of lipid droplets within hepatocytes.[2][3] The enzyme is known to catalyze the conversion of various steroids and other lipid substrates.[4] Elevated levels of HSD17B13 are associated with the progression of NAFLD.[2] Conversely, loss-of-function variants of the HSD17B13 gene have been shown to be protective against chronic liver diseases, making it an attractive target for therapeutic intervention.[4][5]
HSD17B13-IN-80-d3 acts as a potent inhibitor of this enzyme, thereby offering a tool to study the enzymatic function of HSD17B13 and its role in disease pathogenesis. Its inhibitory activity has been demonstrated with an IC₅₀ value of less than 0.1 μM using estradiol as a substrate.[1]
Experimental Protocols
The following are generalized protocols for the characterization and evaluation of HSD17B13 inhibitors, which can be adapted for HSD17B13-IN-80-d3.
HSD17B13 Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13. The conversion of a substrate (e.g., estradiol or leukotriene B4) to its product is monitored.
Materials:
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Purified recombinant human HSD17B13 protein
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Substrate: Estradiol or Leukotriene B4 (LTB4)
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Cofactor: NAD⁺
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Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent (e.g., 0.01% Tween-20)
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Detection Reagent: A system to measure NADH production, such as a luminescent NADH detection kit.
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Test Compound: HSD17B13-IN-80-d3 dissolved in a suitable solvent (e.g., DMSO)
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Microplates (384-well)
Procedure:
-
Prepare serial dilutions of HSD17B13-IN-80-d3 in DMSO.
-
Add the diluted compound to the wells of the microplate.
-
Prepare a substrate/cofactor mix containing estradiol and NAD⁺ in the assay buffer.
-
Add the substrate/cofactor mix to the wells.
-
Initiate the reaction by adding the purified HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular HSD17B13 Inhibition Assay
This assay evaluates the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.
Materials:
-
A human liver cell line (e.g., HepG2 or Huh7)
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Cell culture medium and supplements
-
Substrate (e.g., estradiol)
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Test Compound: HSD17B13-IN-80-d3
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Lysis buffer
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Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the liver cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of HSD17B13-IN-80-d3 for a predetermined time.
-
Add the substrate (estradiol) to the cell culture medium and incubate.
-
After incubation, collect the cell culture supernatant or lyse the cells.
-
Quantify the amount of the product (estrone, in the case of estradiol as a substrate) using a validated analytical method like LC-MS/MS.
-
Calculate the percent inhibition at each concentration and determine the cellular IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
